molecular formula C12H20O2 B013446 ethyl (2E,4Z)-deca-2,4-dienoate CAS No. 3025-30-7

ethyl (2E,4Z)-deca-2,4-dienoate

Cat. No.: B013446
CAS No.: 3025-30-7
M. Wt: 196.29 g/mol
InChI Key: OPCRGEVPIBLWAY-QNRZBPGKSA-N
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Description

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as pear ester, is a fatty acid ethyl ester with the molecular formula C₁₂H₂₀O₂ (molecular weight: 196.29 g/mol). It is characterized by a 10-carbon chain featuring conjugated (2E,4Z)-double bonds, contributing to its distinct green, fruity aroma reminiscent of ripe pears and apples . Naturally occurring in fruits like Bartlett pears, apples, and Concord grapes, it is widely used in the flavor and fragrance industries. Additionally, it serves as a potent kairomonal insect attractant for pests such as the codling moth (Cydia pomonella), making it valuable in agricultural pest management .

Preparation Methods

Pd-Catalyzed Alkenylation via Negishi Coupling

Reaction Mechanism and Conditions

The Negishi cross-coupling of ethyl β-bromoacrylate derivatives with organozinc reagents provides a robust route to ethyl (2E,4Z)-deca-2,4-dienoate. As reported in a 2011 PNAS study, this method achieves ≥98% stereoisomeric purity by leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and carefully controlled reaction temperatures (0–25°C) .

Table 1: Optimized Conditions for Negishi Coupling

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventTetrahydrofuran (THF)
Temperature0–25°C
Reaction Time12–24 hours
Yield85–92%
Stereoselectivity (2E,4Z)≥98%

The use of (Z)-configured β-bromoacrylates ensures the 4Z geometry, while the 2E configuration arises from the transmetalation step’s stereochemical fidelity .

Suzuki–Miyaura Coupling with Fluoride Promoters

Overcoming Limitations in Stereocontrol

Base AdditiveStereoselectivity (2E,4Z)Yield
CsF98%78%
Bu₄NF98%82%
K₂CO₃ (conventional)95%75%

This modification enables the synthesis of gram-scale quantities with minimal epimerization, making it suitable for pharmaceutical intermediates .

Horner–Wadsworth–Emmons (HWE) Olefination

Two-Step Olefination Strategy

The HWE reaction between phosphonate esters and aldehydes offers an alternative route, though with narrower stereochemical scope. A tandem process involving initial HWE olefination followed by Still–Gennari (SG) modification achieves the 2E,4Z configuration in 89% yield .

Table 3: HWE/SG Tandem Process Performance

StepReagentSelectivity (2E,4Z)
HWE OlefinationDiethyl (2-oxoethyl)phosphonate85%
SG ModificationKHMDS, −78°C89% (overall)

While effective, this method requires cryogenic conditions (−78°C), limiting its industrial applicability compared to room-temperature Pd-catalyzed methods .

Industrial-Scale Esterification Processes

Continuous-Flow Esterification

Large-scale production of this compound employs continuous-flow reactors to enhance efficiency. A patented method involves:

  • Acid-Catalyzed Esterification : (2E,4Z)-deca-2,4-dienoic acid and ethanol react under sulfuric acid catalysis (2 mol%) at 80°C.

  • Pervaporation Membrane Separation : Water removal shifts equilibrium, achieving 94% conversion in 4 hours .

Table 4: Industrial Process Metrics

ParameterValue
Temperature80°C
Catalyst Loading2 mol% H₂SO₄
Reaction Time4 hours
Conversion94%
Purity (GC)99.5%

This approach minimizes thermal degradation of the diene system, a common issue in batch reactors .

Comparative Analysis of Methods

Table 5: Method Comparison for this compound Synthesis

MethodCostScalabilityStereoselectivity
Negishi CouplingHighModerate≥98%
Suzuki–Miyaura (+CsF)ModerateHigh98%
HWE/SG TandemLowLow89%
Industrial EsterificationVery LowVery High99.5%

The Negishi method excels in stereocontrol but faces scalability challenges due to palladium costs. Industrial esterification, while economical, requires high-purity starting acids .

Chemical Reactions Analysis

Phaclofen undergoes several types of chemical reactions, including:

Scientific Research Applications

Flavor and Fragrance Applications

Ethyl decadienoate is primarily recognized for its pear-like aroma , making it a valuable ingredient in the food and fragrance industries. It is used in:

  • Food Flavoring : It is included in flavor formulations for beverages and confections due to its fruity notes. Ethyl decadienoate is recognized as Generally Recognized As Safe (GRAS) by the FDA for use in food products .
  • Fragrance Industry : The compound is employed in perfumes and cosmetics for its pleasant scent, often mimicking the aroma of ripe pears and other fruits .

Biochemical Research Applications

Recent studies have highlighted the potential of ethyl (2E,4Z)-deca-2,4-dienoate in biochemical and biocatalytic processes:

  • Biocatalytic Reactions : Ethyl decadienoate is involved in biocatalytic reactions where it serves as a precursor or product. For instance, it can be derived from the oxidation of fatty acids using plant-derived enzymes. This process has implications in sustainable chemistry by utilizing natural catalysts for the synthesis of valuable compounds .
  • Separation Techniques : Research has demonstrated methodologies for separating ethyl decadienoate from complex mixtures using hydrophobic adsorbents. This separation is crucial for purifying the compound for both industrial applications and research purposes .
  • Flavoring Agent Study : A study conducted on the sensory evaluation of various fruit esters highlighted ethyl decadienoate's strong correlation with pear flavor perception among consumers. This underscores its importance in flavor formulation .
  • Biocatalysis Research : A recent publication demonstrated the successful use of ethyl decadienoate as a substrate in enzymatic reactions aimed at producing more complex flavor compounds from simple precursors. The efficiency of these reactions was significantly enhanced through optimized conditions .
  • Environmental Impact Assessment : Research into the synthesis of ethyl decadienoate through biocatalysis presents an environmentally friendly alternative to traditional synthetic methods, reducing reliance on petrochemical processes and minimizing waste production .

Mechanism of Action

Phaclofen exerts its effects by selectively antagonizing the GABA B receptor. This receptor is involved in inhibitory neurotransmission in the central nervous system. By blocking the GABA B receptor, phaclofen prevents the inhibitory effects of GABA, leading to increased neuronal excitability . The molecular targets and pathways involved include the GABA B receptor and associated signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Pear ester’s conjugated diene system (2E,4Z configuration) and extended carbon chain differentiate it from other esters. These structural features influence its chemical reactivity, volatility, and biological interactions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pear Ester with Analogous Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
Ethyl (2E,4Z)-deca-2,4-dienoate C₁₂H₂₀O₂ 196.29 Conjugated (2E,4Z) double bonds; 10C chain Flavoring agent, insect attractant
Ethyl hexanoate C₈H₁₆O₂ 144.21 6C chain; no conjugated bonds Fruity flavors (e.g., pineapple)
Ethyl octanoate C₁₀H₂₀O₂ 172.27 8C chain; no conjugated bonds Flavoring (cheese, dairy)
Methyl (2E,4Z)-decadienoate C₁₁H₁₈O₂ 182.26 Conjugated (2E,4Z) bonds; methyl ester Limited aroma applications
Ethyl cinnamate C₁₁H₁₂O₂ 176.21 Aromatic benzene ring Perfumes, spice flavors
Ethyl acetate C₄H₈O₂ 88.11 Short 2C chain Industrial solvent

Key Distinctions

Insect Attractant Properties: Pear ester’s conjugated diene system and chain length enable specific interactions with codling moth olfactory receptors, making it irreplaceable in pheromone traps. Ethyl hexanoate and octanoate lack this bioactivity .

Flavor and Fragrance Profile: Pear ester’s green, tropical notes are distinct from ethyl hexanoate’s pineapple-like aroma or ethyl cinnamate’s cinnamon-spice character. Its odor detection threshold is 10–100× lower than simpler esters, enhancing its potency .

Chemical Reactivity: The conjugated dienes in pear ester participate in oxidation (e.g., forming deca-2,4-dienoic acid with KMnO₄) and Diels-Alder reactions, unlike ethyl acetate or methyl butyrate . Its logP value of 4.48 () indicates higher hydrophobicity than ethyl hexanoate (logP ~2.7), affecting its retention in reverse-phase HPLC and environmental persistence .

Synthetic Challenges: The (2E,4Z) isomer requires precise Pd-catalyzed cross-coupling or Fe-mediated olefination for synthesis, whereas ethyl octanoate is easily produced via acid-catalyzed esterification .

Limitations of Analogues

  • Methyl (2E,4Z)-decadienoate () shares pear ester’s conjugated system but has weaker aroma due to the methyl group’s reduced volatility .
  • Ethyl (E,Z)-decenoate (similar double bonds but shorter chain) lacks the codling moth attractancy, emphasizing the critical role of the 10-carbon chain .

Biological Activity

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly referred to as ethyl deca-2,4-dienoate, is an organic compound with notable biological activities. It is primarily recognized for its role in the aroma profile of certain fruits and its potential applications in pest management due to its kairomonal properties.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₁₈O₂
  • CAS Number : 37549-74-9
  • Molecular Weight : 170.25 g/mol

The compound features a deca-dienoate backbone, which contributes to its volatility and reactivity. Its structure allows it to interact with various biological systems, particularly as a pheromone or attractant.

1. Attractant Properties

This compound has been identified as a kairomonal attractant for several moth species. This property is particularly significant in agricultural settings where it can be utilized for pest management strategies. Studies have shown that this compound effectively attracts moths, which can be harnessed in traps to monitor and control pest populations .

2. Role in Fruit Aroma

This compound plays a critical role in the aroma of certain fruits, notably pears. Research indicates that this compound is a key volatile compound that contributes to the characteristic scent of ripe pears. The synthesis of this ester is influenced by various factors including harvest timing and storage conditions .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have indicated that it may inhibit the growth of certain bacterial strains, although further research is needed to fully understand the mechanisms and efficacy of this activity .

Case Study 1: Pest Management

A study conducted on the use of this compound as an attractant demonstrated its effectiveness in trapping codling moths (Cydia pomonella). The results showed a significant increase in moth captures when traps were baited with this compound compared to controls without it. This suggests its potential utility in integrated pest management strategies.

Case Study 2: Fruit Quality Assessment

In an investigation into the aroma profiles of Bartlett pears, this compound was identified as one of the primary esters contributing to the fruit's sensory characteristics. The study highlighted how variations in storage conditions impacted the synthesis of this compound, ultimately affecting consumer acceptance and marketability .

Research Findings

Biological ActivityDescriptionReferences
Attractant for MothsEffective kairomonal attractant for various moth species used in pest management.
Aroma CompoundKey contributor to the aroma profile of Bartlett pears; influenced by storage conditions.
Antimicrobial EffectsExhibits potential antimicrobial activity against certain bacterial strains.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize ethyl (2E,4Z)-deca-2,4-dienoate with high stereochemical purity?

  • Methodological Answer : Employ factorial design to systematically test variables such as catalyst type, solvent polarity, temperature, and reaction time. This approach identifies interactions between factors affecting stereoselectivity. For example, a 2^k factorial design (where k = number of variables) can optimize conditions while minimizing experimental runs . Post-synthesis, validate stereochemical purity using chiral HPLC or circular dichroism spectroscopy.

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for structural elucidation), GC-MS for purity assessment, and IR spectroscopy to confirm functional groups. Computational validation via density functional theory (DFT) can predict NMR chemical shifts and compare them with experimental data to resolve ambiguities .

Q. How should stability studies be conducted to evaluate this compound under different environmental conditions?

  • Methodological Answer : Design accelerated stability tests by exposing the compound to controlled variations in temperature (e.g., 4°C, 25°C, 40°C), humidity (40–80% RH), and light (UV/visible exposure). Monitor degradation products via LC-MS and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. What experimental strategies can optimize reaction conditions for maximizing yield while minimizing side products in this compound synthesis?

  • Methodological Answer : Implement sequential simplex optimization to navigate multi-variable spaces efficiently. This method iteratively adjusts factors (e.g., reagent stoichiometry, pH) to maximize yield. Response surface methodology (RSM) can model nonlinear relationships and identify global optima, reducing side-product formation .

Q. How can researchers resolve contradictions in experimental data obtained from different characterization methods (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to identify outliers or systematic errors. Cross-validate results with ab initio molecular dynamics simulations or hybrid DFT-MD approaches to reconcile discrepancies between experimental and computational data .

Q. What methodologies are effective for investigating reaction mechanisms involving this compound, such as isomerization or cycloaddition pathways?

  • Methodological Answer : Use isotopic labeling (e.g., deuterium or ¹³C) at specific positions to track bond reorganization via mass spectrometry or isotope-edited NMR. Combine kinetic isotope effect (KIE) studies with transition-state modeling (e.g., QM/MM) to elucidate mechanistic steps .

Q. How can computational chemistry tools predict the interactions of this compound with biological targets or solvents?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger Suite) to assess binding affinities with enzymes or receptors. Solvent interaction profiles can be predicted using COSMO-RS simulations, which evaluate solvation free energy and partition coefficients .

Q. What experimental design principles are critical for developing multi-step synthetic routes to this compound with scalability and stereochemical fidelity?

  • Methodological Answer : Apply retrosynthetic analysis to break down the target into feasible intermediates. For each step, use design of experiments (DoE) to optimize conditions (e.g., protecting group strategies, purification methods). Scalability can be tested via flow chemistry setups, which enhance reproducibility and heat/mass transfer .

Properties

IUPAC Name

ethyl (2E,4Z)-deca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCRGEVPIBLWAY-QNRZBPGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041357
Record name Ethyl (2E,4Z)-deca-2,4-dienoate
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Molecular Weight

196.29 g/mol
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Physical Description

Slightly yellow oil; light fruity note
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

70.00 to 72.00 °C. @ 0.05 mm Hg
Record name Ethyl 2Z,4E-decadienoic acid
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Solubility

Soluble in fat; Insoluble in water, soluble (in ethanol)
Record name Ethyl trans-2-cis-4-decadienoate
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Density

0.917-0.920
Record name Ethyl trans-2-cis-4-decadienoate
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CAS No.

3025-30-7, 7328-34-9
Record name Ethyl (E,Z)-2,4-decadienoate
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Record name Ethyl (2E,4Z)-decadienoate
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Record name 2,4-Decadienoic acid, ethyl ester, (2E,4Z)-
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Record name Ethyl (2E,4Z)-deca-2,4-dienoate
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Record name Ethyl (2E,4E)-2,4-decadienoate
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Record name ETHYL 2,4-DECADIENOATE, (2E,4Z)-
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Record name Ethyl 2Z,4E-decadienoic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

ethyl (2E,4Z)-deca-2,4-dienoate
ethyl (2E,4Z)-deca-2,4-dienoate
ethyl (2E,4Z)-deca-2,4-dienoate
ethyl (2E,4Z)-deca-2,4-dienoate
ethyl (2E,4Z)-deca-2,4-dienoate
ethyl (2E,4Z)-deca-2,4-dienoate

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